2-(1-Benzofuran-2-yl)-4-tert-butyl-1,3-thiazole-5-carboxylic acid
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Overview
Description
2-(1-Benzofuran-2-yl)-4-tert-butyl-1,3-thiazole-5-carboxylic acid is a complex organic compound that features a benzofuran ring fused with a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzofuran-2-yl)-4-tert-butyl-1,3-thiazole-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the benzofuran ring can be synthesized through a free radical cyclization cascade, which is an efficient method for constructing complex polycyclic benzofuran derivatives . The thiazole ring can be introduced through a subsequent cyclization reaction involving sulfur-containing reagents.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes using readily available starting materials, optimizing reaction conditions to increase yield, and employing purification techniques to ensure the desired product’s purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-Benzofuran-2-yl)-4-tert-butyl-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be employed to modify the thiazole ring or other functional groups within the molecule.
Substitution: Electrophilic or nucleophilic substitution reactions can be used to introduce different substituents on the benzofuran or thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
2-(1-Benzofuran-2-yl)-4-tert-butyl-1,3-thiazole-5-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying biological interactions and developing bioactive molecules.
Industry: The compound’s unique properties can be utilized in developing new materials with specific functionalities, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(1-Benzofuran-2-yl)-4-tert-butyl-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzofuran and thiazole rings can interact with biological macromolecules, influencing their activity. For instance, the compound may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the compound’s structural modifications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran and thiazole derivatives, such as:
- 2-(1-Benzofuran-2-yl)-4-methyl-1,3-thiazole-5-carboxylic acid
- 2-(1-Benzofuran-2-yl)-4-ethyl-1,3-thiazole-5-carboxylic acid
- 2-(1-Benzofuran-2-yl)-4-phenyl-1,3-thiazole-5-carboxylic acid
Uniqueness
What sets 2-(1-Benzofuran-2-yl)-4-tert-butyl-1,3-thiazole-5-carboxylic acid apart is the presence of the tert-butyl group, which can influence the compound’s steric and electronic properties. This unique feature can enhance its reactivity, stability, and potential biological activity compared to other similar compounds .
Properties
IUPAC Name |
2-(1-benzofuran-2-yl)-4-tert-butyl-1,3-thiazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S/c1-16(2,3)13-12(15(18)19)21-14(17-13)11-8-9-6-4-5-7-10(9)20-11/h4-8H,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDNWEAOCZRFVBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(SC(=N1)C2=CC3=CC=CC=C3O2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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